molecular formula C18H28N4O3S B6128964 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

Cat. No.: B6128964
M. Wt: 380.5 g/mol
InChI Key: MMVWSPRLROLBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the piperidine ring and the amide linkage. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine or its derivatives in a nucleophilic substitution reaction.

    Amide Bond Formation: The final step typically involves the coupling of the thiazole and piperidine intermediates using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions with alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-({2-[Acetyl(isopropyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide
  • 1-({2-[Acetyl(isohexyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide

Uniqueness

1-({2-[Acetyl(isopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[acetyl(3-methylbutyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-11(2)5-10-22(13(4)23)18-20-12(3)15(26-18)17(25)21-8-6-14(7-9-21)16(19)24/h11,14H,5-10H2,1-4H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVWSPRLROLBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.